(S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile, also known as GSK547, is a potent and highly selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) kinase activity. [, , ] RIPK1 is a key signaling molecule involved in regulating cell death pathways, including apoptosis and necroptosis, and inflammatory responses. [, ] GSK547 acts by binding to the ATP-binding site of RIPK1, thereby preventing its phosphorylation and downstream signaling. [] This compound has been extensively studied in preclinical models of various inflammatory and degenerative diseases, demonstrating promising therapeutic potential. [, , , ]
GSK547 is a highly selective inhibitor of receptor-interacting protein kinase 1, or RIPK1. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and atherosclerosis. GSK547 is classified as a mono-selective kinase inhibitor, specifically targeting RIPK1 while demonstrating minimal off-target effects against a wide range of other kinases. Its development stems from the need for more effective treatments for conditions characterized by excessive inflammation and cell death, such as systemic inflammatory response syndrome and various forms of atherosclerosis.
GSK547 was developed by GlaxoSmithKline as part of a broader effort to identify and optimize compounds that inhibit RIPK1. This compound belongs to a class of inhibitors that have been synthesized through high-throughput screening techniques, focusing on dihydropyrazole derivatives. The specific classification of GSK547 as a kinase inhibitor highlights its role in modulating cellular signaling pathways that are often dysregulated in disease states.
The synthesis of GSK547 involves several key steps that ensure its potency and selectivity. While detailed synthetic routes are proprietary, it is known that GSK547 is derived from dihydropyrazole scaffolds, which were identified through systematic screening for compounds with desired pharmacological properties. The synthesis typically employs techniques such as:
The synthesis process must also ensure that GSK547 exhibits favorable pharmacokinetic properties, including oral bioavailability and sufficient plasma concentration levels to achieve therapeutic effects.
The molecular structure of GSK547 has been characterized to elucidate its interaction with the RIPK1 kinase domain. It features a dihydropyrazole core structure, which is critical for its binding affinity. Key structural data include:
Crystallographic studies have shown that GSK547 occupies the ATP-binding site of RIPK1, preventing substrate phosphorylation and subsequent signaling cascades associated with inflammation and cell death.
GSK547 primarily functions through competitive inhibition of RIPK1 activity. The chemical reactions involved can be summarized as follows:
This selective inhibition leads to downstream effects on inflammatory pathways, particularly those involving necroptosis—a form of programmed cell death linked to inflammation.
The mechanism by which GSK547 exerts its effects involves several processes:
Experimental data show that administration of GSK547 results in significant reductions in markers associated with inflammation and lipid accumulation in animal models.
GSK547 exhibits several important physical and chemical properties:
These properties are crucial for its development as a therapeutic agent, ensuring that it can be effectively administered and remains active within biological systems.
GSK547 has potential applications in various scientific fields:
GSK547 (GSK'547; chemical name: (S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile) is a small-molecule inhibitor with the CAS registry number 2226735-55-1. Its molecular formula is C₂₀H₁₈F₂N₆O, yielding a molecular weight of 396.39 g/mol [1] [8] [10]. The compound features a stereospecific (S)-configuration at the chiral center within its dihydropyrazole ring, critical for target engagement. Key structural components include:
Cocrystallization studies with the RIP1 kinase domain (residues 1–294) refined to 2.87–3.49 Å resolution confirm binding within an allosteric pocket between the N-terminal and C-terminal lobes, adopting a type III kinase inhibitor conformation [2] [6]. Synthesis follows a multi-step route starting from chiral precursors, emphasizing asymmetric synthesis to preserve the (S)-enantiomer’s activity. Analytical characterization includes high-performance liquid chromatography (HPLC) with purity >98% and chiral validation [8] [10].
Table 1: Structural and Physicochemical Properties of GSK547
Property | Value |
---|---|
CAS Number | 2226735-55-1 |
Molecular Formula | C₂₀H₁₈F₂N₆O |
Molecular Weight | 396.39 g/mol |
Configuration | (S)-enantiomer |
Solubility (DMSO) | 441.48 mM |
Purity (HPLC) | >98% |
X-ray Resolution (RIP1) | 2.87–3.49 Å |
GSK547 is a highly selective and potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1/RIP1). It exhibits an IC₅₀ of 32 nM in mouse L929 cells, measured by attenuation of TNFα/zVAD-fmk-induced necroptosis via cell viability assays [1] [3] [10]. Its mechanism involves:
In pancreatic ductal adenocarcinoma (PDA) models, this reprogramming enhances antigen capture by macrophages and activates cytotoxic CD8⁺ T cells, fostering antitumor immunity [2] [10].
Pharmacokinetics
GSK547 demonstrates optimized oral bioavailability relative to earlier analogs (e.g., GSK'963):
Table 2: Pharmacokinetic Parameters of GSK547 in Mice
Parameter | Value |
---|---|
Administration Route | Oral (food-based) |
Dose | 100 mg/kg/day |
Plasma Exposure | 400-fold vs. GSK'963 |
Steady-State Duration | >24 hours (IC₉₀ coverage) |
Treatment Duration | Up to 6 weeks |
Pharmacodynamics
Key pharmacodynamic outcomes include:
GSK547 exhibits exceptional kinase selectivity due to its type III allosteric binding mode:
Table 3: Selectivity Profile of GSK547
Kinase | Inhibition at 10 µM | Fold Selectivity (vs. RIP1) |
---|---|---|
RIP1 | 100% | 1 (Reference) |
RIPK2 | <1% | >1,500 |
RIPK3 | <1% | >1,500 |
IRAK4 | <1% | >1,500 |
MAP3K7 (TAK1) | <1% | >1,500 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7